Cas no 1216983-06-0 (6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid)

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid structure
1216983-06-0 structure
Product name:6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
CAS No:1216983-06-0
MF:C10H12N2O3
MW:208.213882446289
MDL:MFCD11100045
CID:4686681

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
    • SBB052899
    • 6-(2-aziridinylethoxy)pyridine-2-carboxylic acid
    • MDL: MFCD11100045
    • Inchi: 1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14)
    • InChI Key: NRWGXNMTXGARTC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(=O)O)N=1)CCN1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 231
  • Topological Polar Surface Area: 62.4

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
082323-1g
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, 97%
1216983-06-0 97%
1g
$360.00 2023-09-08

Additional information on 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Introduction to 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS No. 1216983-06-0)

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1216983-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivative class, characterized by a pyridine ring substituted with an aziridine moiety and an ethoxy group, linked to a carboxylic acid functionality at the 2-position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapies.

The aziridine moiety in 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a key pharmacophore that facilitates various chemical transformations, including nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for the construction of more complex scaffolds. The presence of the carboxylic acid group further enhances its reactivity, allowing for conjugation with other biomolecules such as peptides, proteins, and nucleic acids. These characteristics make it a versatile building block for drug discovery and development.

In recent years, there has been a growing interest in 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid due to its potential applications in modulating biological pathways. One of the most promising areas of research involves its use in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Studies have demonstrated that pyridine derivatives can exhibit significant inhibitory effects on key metabolic enzymes such as kinases and proteases, which are often overexpressed in tumor cells. The aziridine component of this compound has been shown to enhance binding affinity and selectivity, making it an attractive candidate for further development.

Moreover, the ethoxy group in 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid contributes to its solubility and bioavailability, which are critical factors in drug design. Improved solubility can lead to better pharmacokinetic profiles, enhancing drug delivery and efficacy. Recent computational studies have also highlighted the potential of this compound in modulating signaling pathways associated with inflammation and immune response. These findings suggest that 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid could be a valuable tool in the development of novel therapeutic strategies for chronic inflammatory diseases.

The synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid typically involves multi-step organic reactions, starting from commercially available pyridine derivatives. The introduction of the aziridine ring is often achieved through ring-closing metathesis or nucleophilic addition reactions. The subsequent functionalization at the 2-position with an ethoxy group followed by carboxylation completes the molecular structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In clinical research, 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid has been explored as a precursor for prodrugs designed to enhance tissue penetration and reduce systemic toxicity. Prodrug formulations are increasingly employed to improve therapeutic outcomes by optimizing pharmacokinetic properties. For instance, studies have shown that derivatives of this compound can be converted into active pharmaceutical ingredients (APIs) within biological systems, providing a controlled release mechanism that improves drug delivery efficiency.

The role of aziridine-containing compounds in medicinal chemistry has been further underscored by their ability to form covalent bonds with biological targets. This covalent interaction can lead to prolonged binding affinity and reduced drug resistance, which are critical advantages in long-term therapeutic regimens. Researchers have leveraged these properties to develop inhibitors targeting difficult-to-drug enzymes such as bromodomain proteins and poly(ADP-Ribose) polymerases (PARPs). The carboxylic acid group also allows for further derivatization into amides or esters, expanding the scope of potential applications.

Recent preclinical studies have demonstrated promising results when using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid as a scaffold for developing treatments against neurodegenerative diseases. The pyridine ring is known to interact with various neurotransmitter receptors and ion channels, making it a suitable candidate for modulating central nervous system (CNS) activity. Additionally, the ethoxy group's influence on lipophilicity suggests potential benefits in crossing the blood-brain barrier (BBB), which is essential for CNS drug delivery.

The versatility of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid extends beyond its role as an intermediate; it also serves as a platform for exploring novel chemical entities (NCEs). By modifying its core structure or appending different functional groups, researchers can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques combined with structure-based drug design have accelerated the discovery process, identifying potent candidates for further optimization.

In conclusion,6-(2-Aziridin-1-yethoxy)pyridine - 2 - carboxylic acid (CAS No .121 69 83 - 06 - 0 ) is a multifunctional compound with significant potential in pharmaceutical research . Its unique structural features , coupled with recent advances i n synthetic chemistry and drug discovery , position it as a valuable asset i n developing innovative therapies . As ongoing studies continue t o uncover new applications , this molecule is poised t o play an increasingly important role i n addressing complex diseases . p >

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